Kv2-IN-A1

Vue d'ensemble

Description

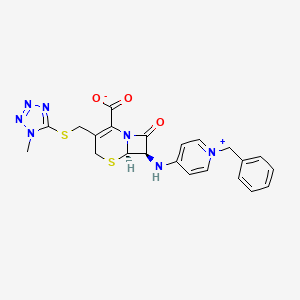

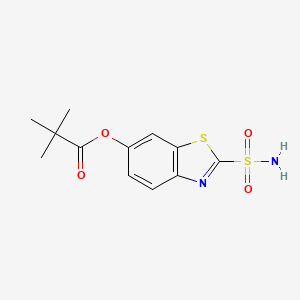

Kv2-IN-A1, also known as MUN97685, is an inhibitor of Kv2.1 and Kv2.2 channels . Kv2.1 is a voltage-gated potassium (Kv) channel that is widely expressed in tissues such as the central nervous system, pancreas, and smooth muscle . The inhibition of these channels is critical for understanding the physiological role that these proteins play in native systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of Kv2-IN-A1 include a molecular weight of 396.9 g/mol, a XLogP3 of 4.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, and a topological polar surface area of 98.9 Ų .Applications De Recherche Scientifique

Regulation of Neuronal Excitability

Kv2-IN-A1 plays a crucial role in the regulation of neuronal excitability. The Kv2.1 and Kv2.2 subtypes of voltage-gated potassium Kv2 channels are critical in this regulation . Activation of protein kinase C (PKC) inhibits Kv2.2 currents and alters their steady-state activation, thereby controlling the excitability of cortical pyramidal neurons .

Neuroprotection Against Ischemic Stroke

The Kv2.1 channels mediate cell death–enabling loss of cytosolic potassium in neurons following plasma membrane insertion at somatodendritic clusters . Overexpression of the carboxyl terminus (CT) of the cognate channel Kv2.2, which can be achieved using Kv2-IN-A1, is neuroprotective by disrupting Kv2.1 surface clusters . This has been demonstrated to be effective in a murine ischemia-reperfusion model .

Disruption of Kv2.1-VAPA Association

Kv2-IN-A1 can disrupt the association of Kv2.1 with VAPA, a process that provides neuroprotection against ischemic stroke . This disruption induces Kv2.1 declustering, prevents post-injurious pro-apoptotic potassium current enhancement, and is neuroprotective in vitro .

Use-Dependent Kv2 Channel Inhibition

Kv2-IN-A1 is a potent and selective inhibitor of Kv2 voltage-gated K+ channels and has a use-dependent onset of inhibition . This property makes it a valuable tool for studying the function and regulation of Kv2 channels .

Modulation of Kv2.2 Channel Activity

Kv2-IN-A1 can modulate the activity of Kv2.2 channels. This modulation is important for understanding the function of Kv2.2 channels and their role in various physiological processes .

Investigation of Protein Kinase C (PKC) Effects

Kv2-IN-A1 can be used to investigate the effects of PKC-induced phosphorylation on Kv2.2 channel activity and function . This is important for understanding how PKC regulates Kv2.2 channels and the implications of this regulation for neuronal function .

Mécanisme D'action

Target of Action

Kv2-IN-A1, also known as KV2 channel inhibitor-1, primarily targets the Kv2.1 and Kv2.2 channels . These channels are voltage-gated potassium (K+) channels that are critical homeostatic regulators of ionic equilibrium . They are encoded by the KCNB1 gene and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication . Kv2.1 is expressed in the pancreas, specifically in the β-cells, playing a role in regulating membrane excitability .

Mode of Action

Kv2-IN-A1 interacts with its targets, the Kv2.1 and Kv2.2 channels, by inhibiting their function .

Biochemical Pathways

The inhibition of Kv2.1 and Kv2.2 channels by Kv2-IN-A1 affects several biochemical pathways. For instance, in pancreatic β-cells, the inhibition of these channels by Kv2-IN-A1 can impact the process of glucose-stimulated insulin secretion (GSIS) . This is because Kv2.1 channels play a role in regulating membrane repolarization, which in turn controls GSIS .

Pharmacokinetics

It is known that kv2-in-a1 is a potent and selective inhibitor of kv2 channels , suggesting that it may have good bioavailability and efficacy.

Result of Action

The inhibition of Kv2.1 and Kv2.2 channels by Kv2-IN-A1 has several molecular and cellular effects. For example, in pancreatic β-cells, the inhibition of these channels can reduce the action potential firing frequency and alleviate the inhibition of glucose-stimulated insulin secretion . This suggests that Kv2-IN-A1 could potentially be used to regulate insulin secretion and manage conditions like type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of Kv2-IN-A1 can be influenced by various environmental factors. For instance, the physiological environment of the cell, including the membrane potential and permeant ion concentration, can affect the degree of inhibition of Kv2 channels by Kv2-IN-A1

Safety and Hazards

Orientations Futures

The Kv2.1 channel is a prominent delayed-rectifier Kv channel in the mammalian central nervous system, and its mechanisms of activation and inactivation are critical for regulating intrinsic neuronal excitability . Future research directions may include further exploration of the functional mechanisms of Kv2.1 and how mutations causing epileptic encephalopathies alter channel activity . Additionally, the role of Kv2.1 in the formation of endoplasmic reticulum/plasma membrane junctions could be an interesting area of future study .

Propriétés

IUPAC Name |

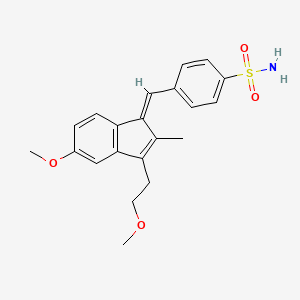

3-(3-chlorophenyl)-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-12(13-3-2-4-14(21)8-13)7-19(26)23-15-5-6-16-17(9-15)25-20(24-16)18-10-27-11-22-18/h2-6,8-12H,7H2,1H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQZOINSVKHDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141042 | |

| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

689297-68-5 | |

| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689297-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

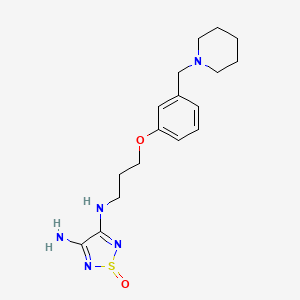

![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)

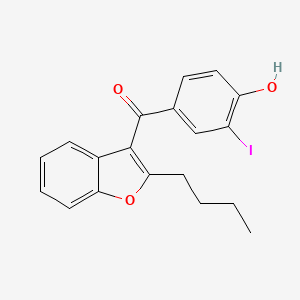

![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)

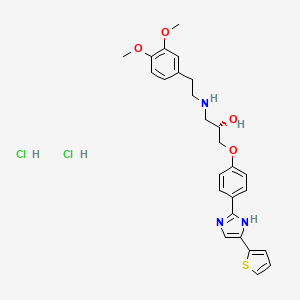

![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)